6-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde
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Overview
Description
6-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and fluorine atoms in the compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde typically involves the bromination and fluorination of benzothiophene derivatives. One common method is the bromination of 5-fluoro-1-benzothiophene-2-carbaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: Formation of various substituted benzothiophene derivatives.
Oxidation: Formation of 6-Bromo-5-fluoro-1-benzothiophene-2-carboxylic acid.
Reduction: Formation of 6-Bromo-5-fluoro-1-benzothiophene-2-methanol.
Scientific Research Applications
6-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals with potential anticancer, anti-inflammatory, and antimicrobial properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and proteins. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may also participate in redox reactions, influencing cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-thiophenecarboxaldehyde
- 6-Fluoro-1-benzothiophene-2-carbaldehyde
- 5-Fluoro-2-thiophenecarboxaldehyde
Uniqueness
6-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde is unique due to the simultaneous presence of bromine and fluorine atoms, which enhances its reactivity and potential for diverse chemical transformations. This dual substitution pattern is less common and provides distinct properties compared to other benzothiophene derivatives .
Properties
Molecular Formula |
C9H4BrFOS |
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Molecular Weight |
259.10 g/mol |
IUPAC Name |
6-bromo-5-fluoro-1-benzothiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H4BrFOS/c10-7-3-9-5(2-8(7)11)1-6(4-12)13-9/h1-4H |
InChI Key |
UFNQXSKTNJJUFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(SC2=CC(=C1F)Br)C=O |
Origin of Product |
United States |
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